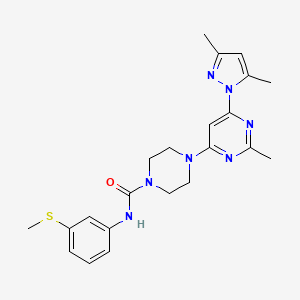![molecular formula C19H14BrFO5 B2735365 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-fluorobenzoate CAS No. 585556-96-3](/img/structure/B2735365.png)
6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-fluorobenzoate” is likely to be an organic compound consisting of a benzo[b]furan core with various substituents. The name suggests the presence of a bromine atom, an ethoxycarbonyl group, a methyl group, and a 2-fluorobenzoate group attached to the benzo[b]furan core at different positions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzo[b]furan core suggests that the compound may have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its various functional groups. For example, the bromine atom might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Wissenschaftliche Forschungsanwendungen
Anticancer and Antiangiogenic Properties
A study by Romagnoli et al. (2015) explored the design, synthesis, and evaluation of novel 3-arylaminobenzofuran derivatives for anticancer and antiangiogenic activity. These compounds, characterized by the presence of a 2-methoxy/ethoxycarbonyl group on the benzofuran skeleton, showed significant antiproliferative activity against cancer cells. The most promising compound in this series inhibited cancer cell growth at nanomolar concentrations, demonstrated potent vascular disrupting properties in vitro and in vivo, and showed antitumor activity in a murine model comparable to combretastatin A-4 phosphate. This highlights the potential of benzofuran derivatives in cancer treatment strategies. (Romagnoli et al., 2015)
Synthesis of Heterocyclic Compounds
Grinev et al. (1971) detailed the bromination and nitration of 2-methyl-3-ethoxycarbonyl-5-hydroxybenzofuran leading to 6-bromo and 6-nitro derivatives. Azo coupling resulted in substitution at the 4 position, expanding the chemical versatility of benzofuran derivatives. This work underscores the utility of these compounds in the synthesis of complex heterocyclic structures, useful in various fields including pharmaceuticals and material science. (Grinev et al., 1971)
Fluorine-Containing Compounds Synthesis
Rao et al. (2005) reported the microwave-assisted synthesis of fluorine-containing 3-cyano/ethoxycarbonyl-2-ethyl-benzo[b]furans. This process, leveraging intramolecular Wittig and Claisen rearrangement reactions, resulted in the formation of fluoro-substituted benzofurans. The work illustrates the role of benzofuran derivatives in the development of fluorine-containing organic compounds, which are of significant interest for their unique properties in pharmaceutical and agrochemical applications. (Rao et al., 2005)
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 6-bromo-5-(2-fluorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFO5/c1-3-24-19(23)17-10(2)25-15-9-13(20)16(8-12(15)17)26-18(22)11-6-4-5-7-14(11)21/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKBUIIRIIQLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=CC=C3F)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[1-(4-methylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2735285.png)
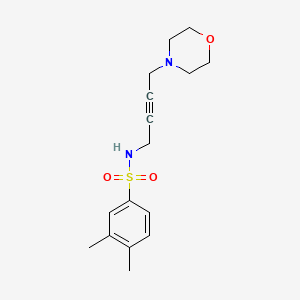
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2735288.png)
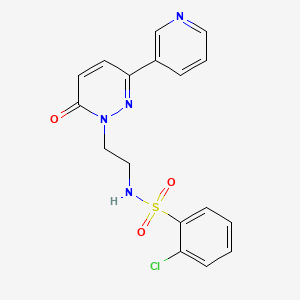
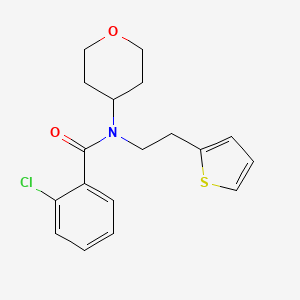
![2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2735293.png)

![N-[4-(3,4-Dihydro-1H-isoquinolin-2-yl)but-2-ynyl]acetamide](/img/structure/B2735296.png)
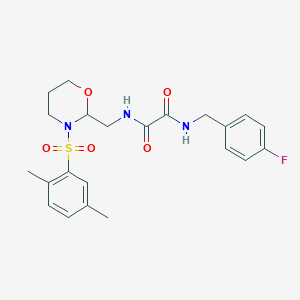
![2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2735299.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2735302.png)

